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Compound Name: Flonoltinib

Cat. No.: B10819339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Flonoltinib (also known as

Flonoltinib Maleate), a potent dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine

kinase 3 (FLT3). The focus of this guide is on its mechanism of action and preclinical and

clinical data related to the inhibition of FLT3 internal tandem duplication (FLT3-ITD), a critical

driver mutation in Acute Myeloid Leukemia (AML).

The FLT3-ITD Signaling Pathway in Acute Myeloid
Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the

proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In

approximately 20-25% of Acute Myeloid Leukemia (AML) cases, the FLT3 gene harbors an

internal tandem duplication (ITD) mutation in the juxtamembrane domain.[2][3] This mutation

leads to ligand-independent, constitutive activation of the FLT3 receptor, resulting in

uncontrolled cell proliferation and survival.[3][4]

The constitutively active FLT3-ITD receptor triggers several downstream signaling cascades

critical for leukemogenesis, primarily:

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

RAS/RAF/MAPK Pathway: Drives cell proliferation.
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JAK/STAT Pathway: Significantly increases STAT5 activation, which is a key mediator of

leukemic cell proliferation and survival.[4][5]

The aberrant activation of these pathways makes FLT3-ITD a key therapeutic target in AML.[4]
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Caption: Constitutive FLT3-ITD signaling pathways in AML.

Flonoltinib: Mechanism of Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/figure/Signaling-in-AML-FLT3-ITD-Like-most-receptor-tyrosine-kinases-FLT3-is-activated_fig1_334435964
https://ashpublications.org/blood/article/106/1/265/103168/AML-associated-Flt3-kinase-domain-mutations-show
https://www.researchgate.net/figure/Signaling-in-AML-FLT3-ITD-Like-most-receptor-tyrosine-kinases-FLT3-is-activated_fig1_334435964
https://www.benchchem.com/product/b10819339?utm_src=pdf-body-img
https://www.benchchem.com/product/b10819339?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flonoltinib is a potent, orally available, small-molecule inhibitor that targets both JAK2 and

FLT3 kinases.[6] Its inhibitory action against FLT3 prevents the autophosphorylation of the

constitutively active FLT3-ITD receptor, thereby blocking the downstream signaling pathways

that drive leukemic cell growth.[6] Preclinical studies have demonstrated that Flonoltinib
effectively down-regulates phosphorylated FLT3 (p-FLT3) in a dose-dependent manner.[6] This

inhibition leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis

in FLT3-ITD positive cancer cells.[6]
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Caption: Mechanism of action of Flonoltinib on the FLT3-ITD pathway.
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Quantitative Preclinical Data
Flonoltinib has demonstrated potent inhibitory activity against FLT3 and high selectivity for the

JAK family in various preclinical assays.

Table 1: In Vitro Kinase Inhibition
Target Kinase IC50 Value (nM)

Selectivity vs.
JAK1/JAK3

Reference

JAK2 0.7 - 0.8 >600-fold [6][7]

FLT3 4 - 15 - [6][7]

JAK1 26 - [6]

JAK3 39 - [6]

Table 2: In Vitro Cellular Activity (MV4-11 Cell Line, FLT3-
ITD Positive)

Assay
Concentration
Range

Observation Reference

p-FLT3

Downregulation
0.008 - 1 µM

Dose-dependent

downregulation of p-

FLT3

[6]

Apoptosis Induction 5 - 100 nM
Dose-dependent

increase in apoptosis
[6]

Cell Cycle Arrest 5 - 100 nM

Strong G0/G1 arrest

(85% of cells at 100

nM)

[6]

Table 3: In Vivo Efficacy (MV4-11 Xenograft Mouse
Model)
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Dosage (Oral) Duration
Tumor Growth
Inhibition (TGI)

Reference

30 mg/kg/day 14 days 58% [6]

60 mg/kg/day 14 days 93% [6]

Clinical Trial Data Overview
Flonoltinib is being evaluated in clinical trials for myeloproliferative neoplasms (MPNs),

including myelofibrosis (MF), which are often driven by JAK2 mutations.[8][9] While these trials

are not exclusively in FLT3-ITD AML, the clinical activity and safety profile are relevant to its

development.

Table 4: Summary of Phase I/IIa Clinical Trial in
Myelofibrosis (NCT05153343)
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Endpoint Result Reference

Efficacy (at 24 weeks)

Spleen Volume Reduction

(SVR) ≥35%

77.3% of evaluable patients

(17 out of 22)
[7]

Best Spleen Response Rate

(SVR ≥35%)
83.3% (25 out of 30) [7]

Total Symptom Score

Reduction (TSS50)
80.0% (24 out of 30) [7]

Bone Marrow Fibrosis

Improvement

Observed in 5 patients at week

24
[7]

Safety (Grade ≥3

Hematological TEAEs)

Anemia (48.4%),

Thrombocytopenia (29.0%),

Leukopenia (19.4%),

Neutropenia (16.1%)

[7]

Safety (Grade ≥3 Non-

Hematological TEAEs)

Pneumonia (9.7%), Abdominal

pain (3.2%), Hypertension

(3.2%), Abnormal liver function

(3.2%)

[7]

Experimental Protocols
Detailed below are representative methodologies for key experiments used in the preclinical

evaluation of Flonoltinib.

In Vitro FLT3 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Flonoltinib
against the FLT3 kinase.

Principle: A biochemical assay measuring the phosphorylation of a substrate by the purified

FLT3 kinase enzyme in the presence of varying concentrations of the inhibitor.

Methodology:
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Reagents: Recombinant human FLT3 kinase domain, biotinylated poly(Glu, Tyr) substrate,

ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), Flonoltinib (serially diluted), and

a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody and

streptavidin-allophycocyanin).

Procedure: a. Add 5 µL of serially diluted Flonoltinib in DMSO to the wells of a 384-well

microplate. b. Add 10 µL of a solution containing the FLT3 enzyme and biotinylated

substrate to each well. c. Initiate the kinase reaction by adding 10 µL of ATP solution.

Incubate for 60 minutes at room temperature. d. Stop the reaction by adding EDTA. e. Add

the detection reagents and incubate for 60 minutes to allow for binding.

Data Analysis: Read the plate using a time-resolved fluorescence resonance energy

transfer (TR-FRET) capable plate reader. Calculate the percent inhibition for each

Flonoltinib concentration relative to DMSO controls. Determine the IC50 value by fitting

the data to a four-parameter logistic curve.

Cell Viability and Apoptosis Assay in MV4-11 Cells
Objective: To assess the effect of Flonoltinib on the viability and apoptosis of FLT3-ITD

positive AML cells.

Principle: A cell-based assay using flow cytometry to simultaneously measure markers of

apoptosis (Annexin V) and cell death (Propidium Iodide).

Methodology:

Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS

and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Treatment: Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates. Treat with vehicle

(DMSO) or increasing concentrations of Flonoltinib (e.g., 5 nM to 100 nM) for 48-72

hours.

Staining: a. Harvest cells and wash with cold PBS. b. Resuspend cells in 100 µL of

Annexin V Binding Buffer. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of

Propidium Iodide (PI). d. Incubate for 15 minutes at room temperature in the dark. e. Add

400 µL of Binding Buffer to each sample.
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Data Analysis: Analyze the samples by flow cytometry within one hour. Quantify the

percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin

V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
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Caption: A representative preclinical drug development workflow for Flonoltinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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